REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH:8]=[CH:7]2)([O-])=O.O.NN>CO.[Ni]>[N:15]1([CH2:14][CH2:13][N:9]2[C:10]3[C:6](=[CH:5][C:4]([NH2:1])=[CH:12][CH:11]=3)[CH:7]=[CH:8]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2|
|
Name
|
compound 94
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)CCN1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The dark green reaction
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad
|
Type
|
WASH
|
Details
|
washed with methanol (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The combined methanol layer was evaporated
|
Type
|
CUSTOM
|
Details
|
crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCN1C=CC2=CC(=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 215 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |